1-(Benzyloxy)-3-(4-vinylphenoxy)benzene
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Overview
Description
1-(Benzyloxy)-3-(4-vinylphenoxy)benzene is an organic compound that features a benzene ring substituted with a benzyloxy group and a vinylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-3-(4-vinylphenoxy)benzene typically involves the following steps:
Preparation of 4-vinylphenol: This can be achieved through the dehydrogenation of 4-ethylphenol using a suitable catalyst.
Formation of 1-(Benzyloxy)-3-bromobenzene: This intermediate can be synthesized by brominating 1-(Benzyloxy)benzene.
Coupling Reaction: The final step involves a coupling reaction between 4-vinylphenol and 1-(Benzyloxy)-3-bromobenzene using a palladium catalyst under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-3-(4-vinylphenoxy)benzene can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-(Benzyloxy)-3-(4-vinylphenoxy)benzene has several scientific research applications:
Materials Science: Used in the synthesis of polymers and resins with specific properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Potential use in the development of bioactive compounds.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-(4-vinylphenoxy)benzene depends on its specific application. In polymerization reactions, the vinyl group can undergo radical polymerization to form long-chain polymers. In biological systems, the benzyloxy and vinylphenoxy groups may interact with specific enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Benzyloxy)-4-(4-vinylphenoxy)benzene: Similar structure but different substitution pattern.
1-(Benzyloxy)-3-(4-ethenylphenoxy)benzene: Similar structure with a slight variation in the vinyl group.
1-(Benzyloxy)-3-(4-allylphenoxy)benzene: Contains an allyl group instead of a vinyl group.
Uniqueness
1-(Benzyloxy)-3-(4-vinylphenoxy)benzene is unique due to the specific positioning of the benzyloxy and vinylphenoxy groups, which can influence its reactivity and applications
Properties
IUPAC Name |
1-ethenyl-4-(3-phenylmethoxyphenoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O2/c1-2-17-11-13-19(14-12-17)23-21-10-6-9-20(15-21)22-16-18-7-4-3-5-8-18/h2-15H,1,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQISJUDWNDJTMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)OC2=CC=CC(=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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